molecular formula C10H14ClNO2 B15237167 (1R,2S)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL

(1R,2S)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL

Cat. No.: B15237167
M. Wt: 215.67 g/mol
InChI Key: JJLCKMOXKAGQHK-WKEGUHRASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group, a chloro-substituted aromatic ring, and a methoxy group, makes it an interesting subject for research and application in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired amine.

    Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide in polar solvents.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

(1R,2S)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL
  • (1R,2S)-1-Amino-1-(3-chloro-5-ethoxyphenyl)propan-2-OL

Uniqueness

(1R,2S)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(3-chloro-5-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m0/s1

InChI Key

JJLCKMOXKAGQHK-WKEGUHRASA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=CC(=C1)Cl)OC)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)Cl)OC)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.